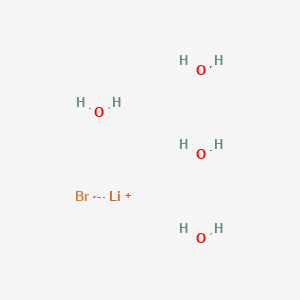
Lithium;bromide;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bromide tetrahydrate is a chemical compound composed of lithium, bromine, and water molecules. It is known for its hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial applications, including air conditioning systems and absorption chillers, due to its ability to act as a desiccant.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Lithium bromide tetrahydrate can be synthesized by reacting lithium carbonate with hydrobromic acid. The reaction is as follows:
Lithium Carbonate and Hydrobromic Acid: Li2CO3+2HBr→2LiBr+H2CO3
Another method involves reacting lithium hydroxide with hydrobromic acid:Lithium Hydroxide and Hydrobromic Acid: LiOH+HBr→LiBr+H2O
Industrial Production Methods: In industrial settings, lithium bromide tetrahydrate is typically produced by dissolving lithium bromide in water and allowing it to crystallize. The crystallization process is controlled to obtain the tetrahydrate form, which contains four water molecules per formula unit of lithium bromide.
Chemical Reactions Analysis
Types of Reactions:
- Lithium bromide can undergo oxidation and reduction reactions. For example, it reacts with chlorine to form lithium chloride and bromine gas:
Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl
Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr
Common Reagents and Conditions:
Chlorine: Used in oxidation reactions.
Silver Nitrate: Used in substitution reactions.
Major Products:
- Lithium Chloride (LiCl)
- Bromine Gas (Br2)
- Lithium Nitrate (LiNO3)
- Silver Bromide (AgBr)
Scientific Research Applications
Lithium bromide tetrahydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts.
- Biology: Lithium bromide is used in the purification of steroids and prostaglandins.
- Medicine: Historically, lithium bromide was used as a sedative, although it has been largely replaced by other compounds.
- Industry: It is widely used in air conditioning systems as a desiccant and in absorption chillers.
Mechanism of Action
The mechanism of action of lithium bromide involves its hygroscopic properties, which allow it to absorb moisture from the air. This makes it an effective desiccant in air conditioning systems. In biological systems, lithium ions can affect neurotransmitter pathways and have been studied for their potential neuroprotective effects.
Comparison with Similar Compounds
- Lithium Chloride (LiCl)
- Lithium Fluoride (LiF)
- Lithium Iodide (LiI)
- Sodium Bromide (NaBr)
- Potassium Bromide (KBr)
Comparison:
- Hygroscopic Properties: Lithium bromide is more hygroscopic than lithium chloride and lithium fluoride, making it more effective as a desiccant.
- Reactivity: Lithium bromide reacts similarly to other lithium halides, such as lithium chloride and lithium iodide, in substitution and oxidation reactions.
- Applications: While lithium bromide is primarily used in air conditioning systems, other lithium halides have different applications. For example, lithium chloride is used in the production of lithium metal, and lithium iodide is used in batteries.
Lithium bromide tetrahydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various industrial and scientific applications.
Properties
CAS No. |
56088-72-3 |
|---|---|
Molecular Formula |
BrH8LiO4 |
Molecular Weight |
158.9 g/mol |
IUPAC Name |
lithium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChI Key |
QARLBWJEVVTAAF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O.O.O.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


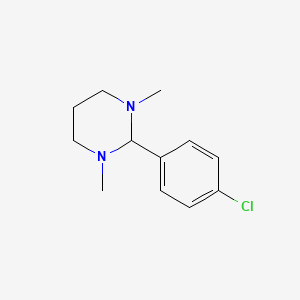
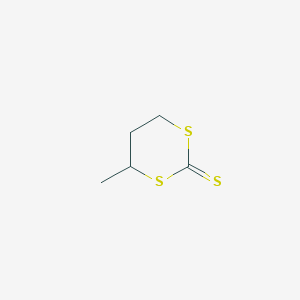
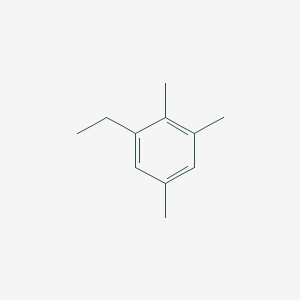

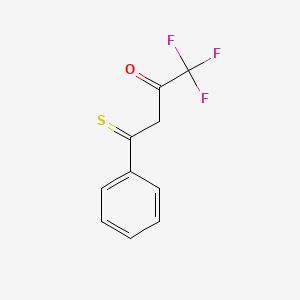
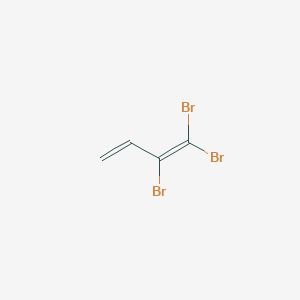
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
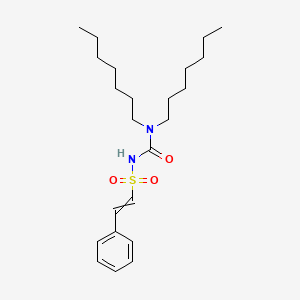
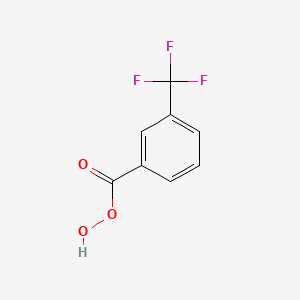
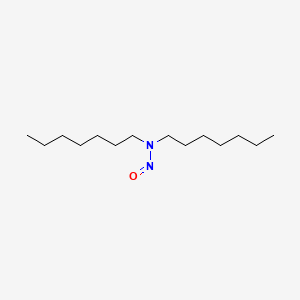
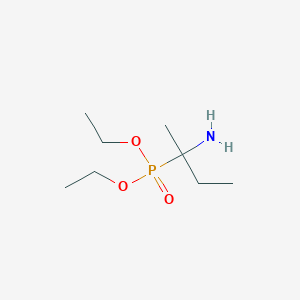
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
